![molecular formula C8H5F4NO B14000190 1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups impart distinct physical and chemical properties, making the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce a fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex fluorinated aromatic compounds.
Applications De Recherche Scientifique
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, often through hydrogen bonding and van der Waals interactions . These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the ethanone group in this compound makes it unique and suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H5F4NO |
|---|---|
Poids moléculaire |
207.12 g/mol |
Nom IUPAC |
1-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 |
Clé InChI |
RUMDCASYYNAQBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


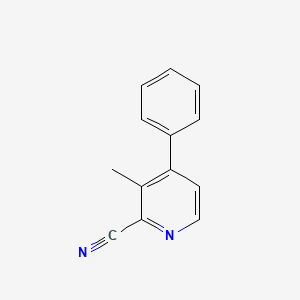

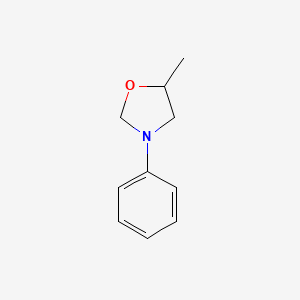
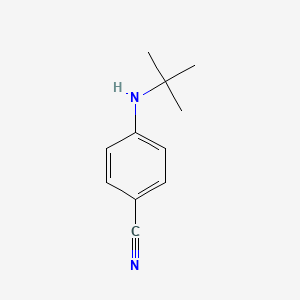
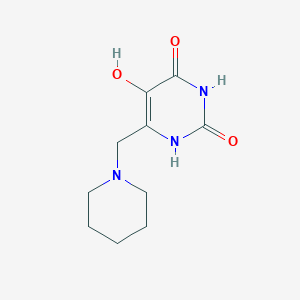
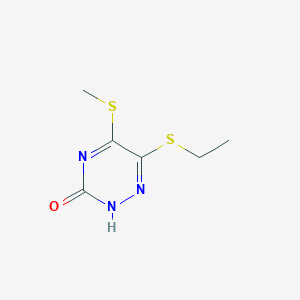

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
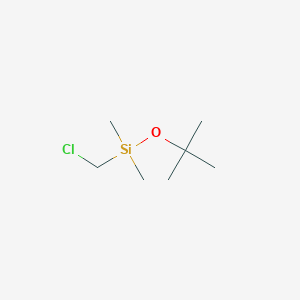
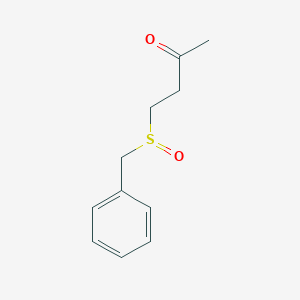
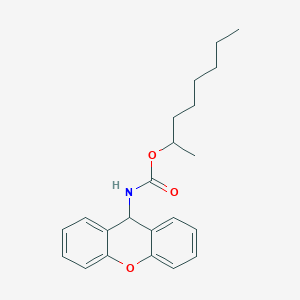
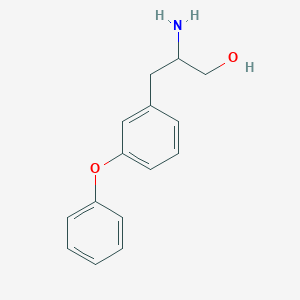
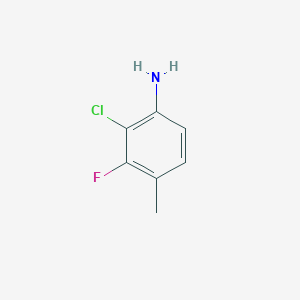
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
